

# Cefclidin Clinical Trial Discontinuation: A Technical Support Resource

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cefclidin

Cat. No.: B010458

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the clinical development of **Cefclidin** (also known as E1040). The following frequently asked questions (FAQs) and troubleshooting guides are based on available historical data.

## Frequently Asked Questions (FAQs)

Q1: What was **Cefclidin** and what was its intended therapeutic area?

A1: **Cefclidin** (E1040) was a novel parenteral cephalosporin antibiotic with a broad antibacterial spectrum.[1][2][3] It demonstrated potent activity against *Pseudomonas aeruginosa* and other glucose-nonfermentative rods.[1] Its intended therapeutic areas included bacterial infections, respiratory diseases, and urogenital diseases.[4]

Q2: What was the developmental status of **Cefclidin's** clinical trials?

A2: The global highest research and development status for **Cefclidin** is listed as "Discontinued".[4] Early phase clinical studies, including Phase 1 and some Phase 2 trials, were conducted.[5][6]

Q3: What was the primary reason for the discontinuation of **Cefclidin's** clinical development?

A3: The development of **Cefclidin** was discontinued due to a specific adverse event. In 1995, the pre-registration in Japan for bacterial infections was withdrawn because skin eruptions

(rashes) were observed when **Cefclidin** was co-administered with fluorescein, a diagnostic agent used as a corneal trauma indicator.[5]

Q4: Who was the original developer of **Cefclidin**?

A4: **Cefclidin** was initially developed by Eisai Co., Ltd.[4][5]

## Troubleshooting and Experimental Considerations

For researchers who may have been working with **Cefclidin** or similar compounds, the following points may be relevant:

- **Investigating Adverse Drug Reactions:** The specific interaction between **Cefclidin** and fluorescein leading to skin eruptions would require a dedicated toxicological or pharmacological investigation. Researchers encountering similar issues with other compounds might consider screening for interactions with common diagnostic agents.
- **Cephalosporin Class Effects:** While the fluorescein interaction appears specific, researchers should remain aware of the potential for hypersensitivity reactions, including skin rashes, which are a known class effect of cephalosporin antibiotics.
- **In Vitro vs. In Vivo Discrepancies:** Early in vitro and clinical data for **Cefclidin** showed promise.[1][6][7][8] The discontinuation highlights the critical importance of thorough in vivo safety assessments, including potential drug-drug interactions, even with compounds that demonstrate high efficacy in preclinical models.

## Data Summary

The following tables summarize the available quantitative data from early clinical and in vitro studies of **Cefclidin**.

Table 1: Early Phase Clinical Efficacy of **Cefclidin** in Surgical Infections[6]

Parameter	Value
Number of Patients	10
Evaluable Cases	7
Clinical Efficacy (Good)	6/7
Clinical Efficacy (Poor)	1/7
Overall Efficacy Rate	85.7%
Adverse Reactions Reported	0
Abnormal Laboratory Findings	Transient, 1 case

Table 2: In Vitro Activity of **Cefclidin** (E1040) Against *Pseudomonas aeruginosa*[\[1\]](#)

Metric	Value (µg/ml)
MIC for 90% of strains (MIC90)	3.13
Comparative Activity vs. Ceftazidime	4- to 8-fold more active
Comparative Activity vs. Cefsulodin	4- to 8-fold more active

## Methodologies and Signaling Pathways

### Experimental Protocols

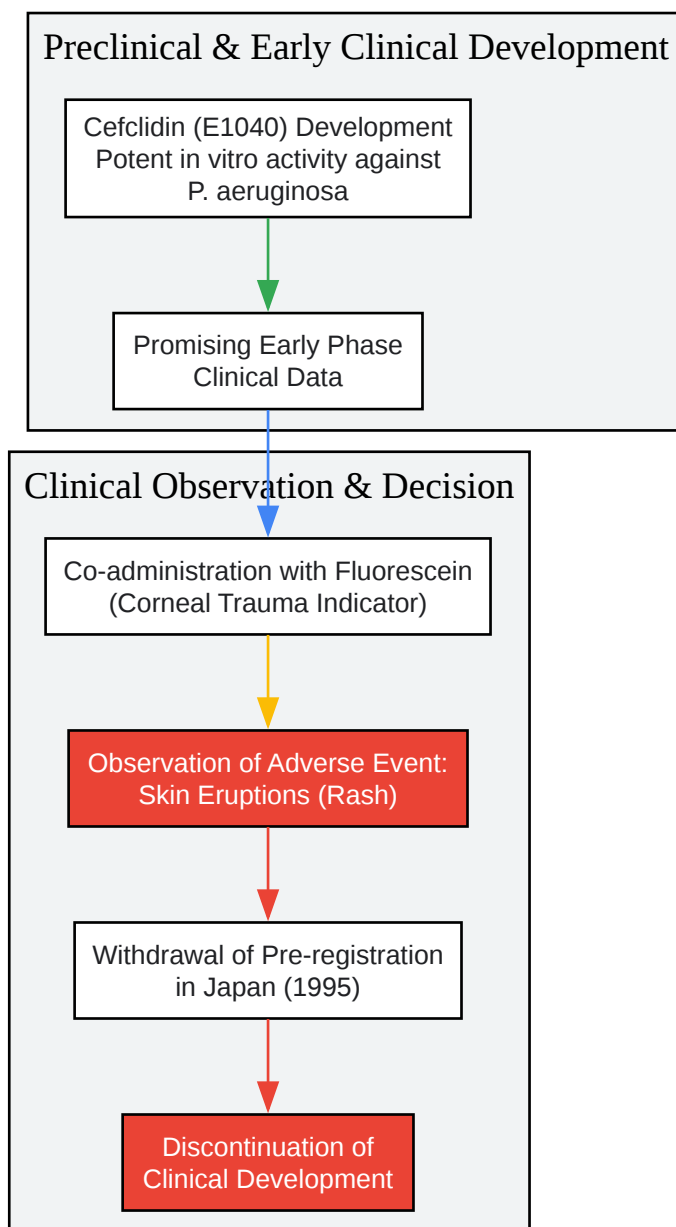
Based on the available literature, key experiments for evaluating **Cefclidin** included:

- In Vitro Susceptibility Testing: The minimum inhibitory concentration (MIC) of **Cefclidin** and comparator antibiotics against a panel of bacterial isolates was determined using standard agar dilution or broth microdilution methods. This assessed the intrinsic antimicrobial activity of the compound.
- In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A two-compartment in vitro model was used to simulate human plasma pharmacokinetics of **Cefclidin**.[\[7\]](#)[\[8\]](#) This allowed for the assessment of its bactericidal activity and the potential for resistance development over time under clinically relevant drug exposure conditions.

- Phase 1 Clinical Trials: These studies assessed the safety, tolerability, and pharmacokinetics of **Cefclidin** in healthy volunteers. Doses were administered intravenously, and parameters such as plasma concentration, half-life, and excretion were measured.[\[6\]](#)
- Early Phase Clinical Efficacy Trials: Small-scale clinical studies were conducted in patients with specific infections to obtain preliminary evidence of the drug's efficacy and to further evaluate its safety profile in a patient population.[\[6\]](#)

## Logical Pathway for Cefclidin Discontinuation

The following diagram illustrates the logical sequence of events that led to the discontinuation of **Cefclidin**'s clinical development.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro evaluation of E1040, a new cephalosporin with potent antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of E-1040, a novel cephalosporin with potent activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cefclidin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Compound | AntibioticDB [antibioticdb.com]
- 6. CLINICAL STUDIES ON CEFCLIDIN FOR SURGICAL APPLICATION [jstage.jst.go.jp]
- 7. Cefclidin (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal activity of cefclidin (E1040) against Pseudomonas aeruginosa under conditions simulating plasma pharmacokinetics: lack of development of chromosomally-mediated resistance to beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cefclidin Clinical Trial Discontinuation: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010458#reasons-for-cefclidin-clinical-trial-discontinuation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)